molecular formula C30H20F2N4O3 B12400472 c-Met-IN-11

c-Met-IN-11

Cat. No.: B12400472
M. Wt: 522.5 g/mol
InChI Key: TYOVUEVLYPWSPH-UHFFFAOYSA-N
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Description

c-Met-IN-11 is a potent and selective inhibitor of the c-Met tyrosine kinase, also known as the hepatocyte growth factor receptor. This receptor plays a crucial role in various cellular processes, including cell proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met has been implicated in the progression and metastasis of several types of cancer, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-Met-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions for large-scale synthesis, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

c-Met-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

c-Met-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

c-Met-IN-11 exerts its effects by binding to the ATP-binding site of the c-Met tyrosine kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of cellular processes such as proliferation, migration, and survival. The compound specifically targets the c-Met receptor, reducing off-target effects and enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Several other c-Met inhibitors have been developed, including:

Uniqueness of c-Met-IN-11

This compound is unique due to its high selectivity and potency against the c-Met tyrosine kinase. Unlike multi-kinase inhibitors, this compound specifically targets c-Met, reducing the likelihood of off-target effects and associated toxicities. This makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C30H20F2N4O3

Molecular Weight

522.5 g/mol

IUPAC Name

5-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C30H20F2N4O3/c1-38-20-7-8-21-25(15-20)33-13-11-26(21)39-27-9-6-19(14-23(27)32)36-30-28-24(10-12-34-30)35-16-22(29(28)37)17-2-4-18(31)5-3-17/h2-16H,1H3,(H,34,36)(H,35,37)

InChI Key

TYOVUEVLYPWSPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=C(C=C6)F)F

Origin of Product

United States

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